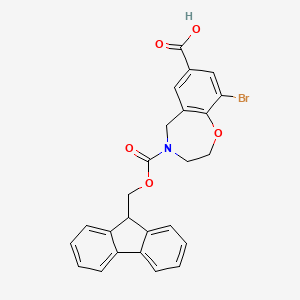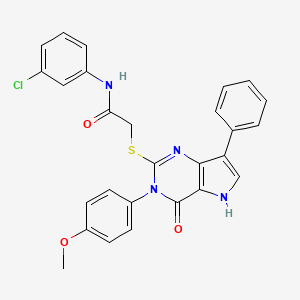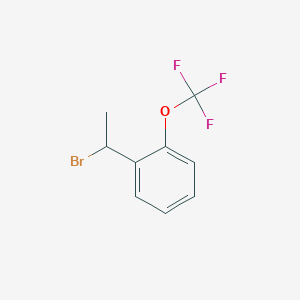
9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of compounds that are often synthesized for their potential applications in various fields, including organic chemistry and medicinal chemistry. It incorporates elements from the fluorenylmethoxycarbonyl group, which is widely utilized in peptide synthesis due to its protective properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, starting from readily available chemicals. For example, derivatives of fluorenylmethoxycarbonyl-amino acids can be prepared via reactions involving bromopyruvic acid and carbamic acid esters or through esterification and Claisen-type reactions. These methodologies highlight the flexibility and efficiency of synthesizing complex molecules like the subject compound through strategic selection of starting materials and reaction conditions (Le & Goodnow, 2004), (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related benzazepine compounds has been extensively analyzed, revealing insights into their conformation and stereochemistry. For instance, structural analysis by X-ray crystallography provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Specific details on the molecular structure of closely related compounds can offer valuable insights into the structural attributes of the subject compound (Silveira, Templet, & Fronczek, 2011).
Chemical Reactions and Properties
Chemical reactions involving fluorenylmethoxycarbonyl derivatives and related compounds often include reactions with amines, alcohols, and acids. The fluorenylmethoxycarbonyl group itself is known for its protective properties in peptide synthesis, allowing for the selective deprotection and modification of amino acids and peptides. The reactions typically exploit the stability and reactivity of the fluorenylmethoxycarbonyl group under various conditions (Fields & Noble, 2009).
Applications De Recherche Scientifique
Synthesis Enhancements
The compound has been explored in the synthesis of various chemical structures, showcasing its utility in organic chemistry. For instance, it plays a crucial role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its significance in developing complex organic molecules with high yield from simpler precursors (K. Le & R. Goodnow, 2004). Additionally, its derivatives are essential in creating orally active CCR5 antagonists, highlighting its application in medicinal chemistry and drug discovery (T. Ikemoto et al., 2005).
Protective Group Applications
This compound is also significant in the development of protective groups for amines, acids, alcohols, sulfonamides, amides, and thiols. A rapid and chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into these substrates showcases the versatility and efficiency of this compound in protecting group chemistry (J. Soley & Scott D. Taylor, 2019).
Solid Phase Peptide Synthesis
The compound's utility extends to solid phase peptide synthesis, where 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, derivatives of the subject compound, facilitate the synthesis of biologically active peptides and proteins. This underscores its critical role in bioorganic chemistry, providing a robust and versatile method for peptide construction (G. Fields & R. Noble, 2009).
Orientations Futures
Propriétés
IUPAC Name |
9-bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c26-22-12-15(24(28)29)11-16-13-27(9-10-31-23(16)22)25(30)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOJFMWCPCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)
![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)



![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
